molecular formula C10H9ClNNaO2 B6222784 sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate CAS No. 2758002-12-7

sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate

Cat. No.: B6222784
CAS No.: 2758002-12-7
M. Wt: 233.62 g/mol
InChI Key: UTVMOTINOHKQFQ-UHFFFAOYSA-M
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Description

Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate is a cyclobutane-derived carboxylate salt featuring a 6-chloropyridin-2-yl substituent. Its molecular formula is C₁₀H₈ClNNaO₂, with a molecular weight of 232.63 g/mol (calculated from constituent atomic weights). The compound is characterized by a strained cyclobutane ring fused to a carboxylate group and a chlorinated pyridine moiety, which confers unique electronic and steric properties. The sodium counterion enhances water solubility, making it advantageous for synthetic and pharmaceutical applications.

This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of complex molecules such as kinase inhibitors or antimicrobial agents. Its synthesis likely involves saponification of a methyl ester precursor under basic conditions, followed by ion exchange to yield the sodium salt .

Properties

CAS No.

2758002-12-7

Molecular Formula

C10H9ClNNaO2

Molecular Weight

233.62 g/mol

IUPAC Name

sodium;1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C10H10ClNO2.Na/c11-8-4-1-3-7(12-8)10(9(13)14)5-2-6-10;/h1,3-4H,2,5-6H2,(H,13,14);/q;+1/p-1

InChI Key

UTVMOTINOHKQFQ-UHFFFAOYSA-M

Canonical SMILES

C1CC(C1)(C2=NC(=CC=C2)Cl)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyclobutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate with structurally related cyclobutane carboxylates and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Primary Applications
This compound C₁₀H₈ClNNaO₂ 232.63 6-Chloropyridin-2-yl, carboxylate High water solubility (ionic nature) Pharmaceutical intermediates
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂N₂O₂·HCl 192.64 Methylamino, methyl ester Moderate solubility in polar solvents Intermediate for bioactive molecules
6-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)benzyl]amino]cyclobutane carboxylate C₁₉H₂₄F₂N₂O₄ 406.41 Morpholinoethoxy, difluorophenyl Enhanced solubility (polar groups) Kinase inhibitor synthesis
(E)-1-(5-Chloro-1H-benzo[d]imidazol-2-yl)-3-(6-chloropyridin-2-yl)prop-2-en-1-one C₁₅H₈Cl₂N₃O 333.15 Chlorobenzimidazole, chloropyridine Low water solubility (neutral) Antimicrobial agents
Key Findings:

Substituent Effects: The 6-chloropyridin-2-yl group in the sodium salt contributes to π-π stacking interactions in drug-receptor binding, a feature absent in methylamino or morpholino-substituted analogs . Ionic vs. Neutral Forms: The sodium carboxylate’s ionic nature drastically improves water solubility compared to neutral esters (e.g., methyl derivatives) or hydrochloride salts, which require polar solvents for dissolution .

Synthetic Utility: this compound is often a precursor for coupling reactions, as seen in the synthesis of diazaspiro non-ene carboxamides in patent applications . In contrast, methyl esters (e.g., ) are typically intermediates for amine functionalization.

Stability and Reactivity: The cyclobutane ring’s angle strain increases reactivity toward ring-opening or functionalization compared to less-strained cyclohexane analogs. However, the chloropyridine moiety may stabilize the compound against hydrolysis relative to non-aromatic derivatives .

Data Tables

Table 1: Physicochemical Properties

Property This compound Methyl 1-(Methylamino)cyclobutanecarboxylate
Melting Point (°C) Not reported 120–125 (decomposes)
LogP (Partition Coefficient) ~0.5 (estimated) 1.2
Solubility in Water (mg/mL) >50 (high) <10

Biological Activity

Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C11H12ClNNaO2
  • Molecular Weight: 226.67 g/mol
  • IUPAC Name: this compound

The compound features a cyclobutane ring with a chloropyridine substituent, which is crucial for its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloropyridine moiety is known to enhance binding affinity due to its electronic properties, which can facilitate interactions with active sites of proteins.

Antagonistic Properties

Research indicates that derivatives of cyclobutane compounds can act as antagonists at various receptor sites. For example, studies have shown that related cyclobutane derivatives exhibit significant inhibitory effects on thromboxane A2 (TP) receptors, with IC50 values comparable to established TP receptor antagonists.

CompoundIC50 (μM)
This compoundTBD
Cyclopentane Derivative0.054 ± 0.016
Parent Carboxylic AcidComparable

Structure-Activity Relationship (SAR)

The efficacy of this compound can be significantly influenced by modifications to its structure. Research has demonstrated that substituents on the cyclobutane ring and the chloropyridine group can alter biological activities, including potency as enzyme inhibitors or receptor antagonists.

Case Study 1: TP Receptor Antagonism

In a study focusing on the potential of cyclobutane derivatives as TP receptor antagonists, researchers synthesized several analogs and assessed their inhibitory effects. The findings indicated that specific modifications to the cyclobutane structure enhanced both binding affinity and selectivity for the TP receptor.

Case Study 2: In Vitro Stability

Stability studies conducted on this compound in plasma revealed that certain compounds maintained structural integrity over time. This suggests favorable pharmacokinetic properties for further development as therapeutic agents, indicating potential for clinical applications.

Applications in Drug Design

The unique structural features of this compound position it as a valuable scaffold in drug design. Its ability to serve as a bioisostere for carboxylic acids opens avenues for developing novel therapeutics that can evade metabolic degradation while retaining biological activity.

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